Cas no 925179-56-2 (4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole)
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole
- 925179-56-2
- AKOS000307122
- EN300-229205
- 4-chloro-1-(chloromethyl)-3-nitropyrazole
- MFCD04968626
- LS-01198
- C4H3Cl2N3O2
- ALBB-002467
- STK349418
- BBL039846
-
- MDL: MFCD04968626
- Inchi: 1S/C4H3Cl2N3O2/c5-2-8-1-3(6)4(7-8)9(10)11/h1H,2H2
- InChI Key: KCVFPHOUWYFOGD-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(CCl)C=1
Computed Properties
- Exact Mass: 194.9602317g/mol
- Monoisotopic Mass: 194.9602317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 63.6Ų
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C016890-100mg |
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 100mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C016890-250mg |
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 250mg |
$ 380.00 | 2022-06-06 | ||
| TRC | C016890-500mg |
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 500mg |
$ 600.00 | 2022-06-06 | ||
| Fluorochem | 025651-1g |
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 1g |
£210.00 | 2022-02-28 | ||
| Fluorochem | 025651-5g |
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 5g |
£591.00 | 2022-02-28 | ||
| Chemenu | CM114153-1g |
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM114153-5g |
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM114153-10g |
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 95% | 10g |
$1080 | 2021-08-06 | |
| Chemenu | CM114153-1g |
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 95% | 1g |
$240 | 2023-02-16 | |
| Chemenu | CM114153-5g |
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole |
925179-56-2 | 95% | 5g |
$720 | 2023-02-16 |
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole Suppliers
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole
Introduction to 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole (CAS No. 925179-56-2)
4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole (CAS No. 925179-56-2) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with chlorine and nitro groups, as well as a chloromethyl group. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic processes.
The molecular formula of 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole is C5H4Cl2N3O2, and its molecular weight is approximately 197.06 g/mol. The compound is typically a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). These solubility properties make it suitable for use in a wide range of chemical reactions and processes.
In the realm of pharmaceutical research, 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole has garnered attention due to its potential as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. For instance, researchers at the University of California have reported the synthesis of a series of pyrazole derivatives using this compound as a key intermediate. These derivatives exhibited potent antitumor activity against several cancer cell lines, highlighting the potential of 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole in drug discovery.
The nitro group in 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole can be reduced to an amino group through catalytic hydrogenation or other reduction methods. This transformation opens up additional synthetic pathways for the preparation of more complex molecules with diverse biological activities. For example, a study published in the Journal of Medicinal Chemistry demonstrated that the reduction of the nitro group in this compound led to the formation of an amino-substituted pyrazole derivative with enhanced anti-inflammatory properties.
Beyond its applications in pharmaceuticals, 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials such as conductive polymers and photovoltaic materials. Researchers at Stanford University have reported the synthesis of conductive polymers incorporating this compound as a monomer unit. The resulting polymers exhibited high electrical conductivity and stability, making them promising candidates for use in electronic devices and energy storage systems.
The chloromethyl group in 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole provides additional reactivity and versatility for further functionalization. This group can be readily converted to other functional groups such as hydroxymethyl or alkoxymethyl through nucleophilic substitution reactions. These transformations allow for the creation of a wide range of derivatives with tailored properties for specific applications.
In terms of safety and handling, it is important to note that while 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole is not classified as a hazardous material under current regulations, proper precautions should be taken during its handling and storage to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible substances.
To summarize, 4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole (CAS No. 925179-56-2) is a multifunctional compound with significant potential in various scientific and industrial applications. Its unique molecular structure and reactivity make it an invaluable intermediate in chemical synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.
925179-56-2 (4-Chloro-1-(chloromethyl)-3-nitro-1H-pyrazole) Related Products
- 1245773-01-6(4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole)
- 1006993-51-6(4-Chloro-1-ethyl-3-nitro-1H-pyrazole)
- 84547-95-5(4-chloro-1-methyl-5-nitro-1H-Pyrazole)
- 957023-24-4((4-Chloro-3-nitro-1H-pyrazol-1-yl)methanol)
- 102388-00-1(1-(Chloromethyl)-3-nitro-1H-pyrazole)
- 84547-94-4(4-chloro-1-methyl-3-nitro-1H-pyrazole)
- 84547-96-6(1H-Pyrazole, 4-chloro-1-methyl-3,5-dinitro-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)